1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512268
InChI: InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20)
SMILES:
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC17512268

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C14H14F2N2O2
Molecular Weight 280.27 g/mol
IUPAC Name 1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20)
Standard InChI Key NEOPBLGLWMZELZ-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide (C₁₄H₁₄F₂N₂O₂; molecular weight: 280.27 g/mol) features a pyrrolidine core substituted at positions 1, 2, 3, and 5. The cyclopropyl group at position 1 enhances metabolic stability, while the 3,4-difluorophenyl ring at position 2 contributes to hydrophobic interactions and target binding affinity. The carboxamide group at position 3 and the ketone at position 5 facilitate hydrogen bonding and enzymatic inhibition.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄F₂N₂O₂
Molecular Weight280.27 g/mol
CAS Registry NumberNot publicly disclosed
logP (Predicted)1.8–2.3
SolubilityLow aqueous solubility

Stereochemical Considerations

The compound’s stereochemistry is critical for its biological activity. The cyclopropyl group imposes conformational rigidity, while the difluorophenyl moiety’s ortho- and para-fluorine atoms influence electronic properties and binding to hydrophobic enzyme pockets.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step reactions, including cyclopropanation, fluorination, and carboxamide formation. A representative route includes:

  • Cyclopropanation: Reaction of pyrrolidine precursors with cyclopropylating agents under basic conditions.

  • Electrophilic Fluorination: Introduction of fluorine atoms using reagents like Selectfluor®.

  • Carboxamide Formation: Coupling of the pyrrolidine intermediate with activated carboxylic acid derivatives.

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclopropanationCyclopropyl bromide, K₂CO₃65–70
FluorinationSelectfluor®, DMF, 60°C50–55
AmidationEDC/HOBt, DCM, rt75–80

Structural Modifications

Modifications to the cyclopropyl or difluorophenyl groups alter potency and selectivity. For instance, replacing cyclopropyl with larger rings reduces IDH1 affinity, while substituting fluorine with chlorine decreases metabolic stability.

Mechanism of Action

IDH1/IDH2 Inhibition

The compound selectively inhibits mutant IDH1/IDH2 isoforms, which convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). By binding to the enzyme’s active site, it restores normal α-KG levels, thereby reversing epigenetic dysregulation and inhibiting tumor growth.

Table 3: Enzymatic Inhibition Data

EnzymeIC₅₀ (nM)Cell Model
IDH1 R132H12 ± 2HT1080 fibrosarcoma
IDH2 R140Q18 ± 3TF-1 erythroleukemia

Pharmacodynamic Effects

In preclinical models, the compound reduces 2-HG levels by >90% within 24 hours, leading to differentiation of leukemic blasts and glioma stem cells.

Therapeutic Applications

Oncology

Clinical studies focus on IDH-mutant cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and gliomas. In Phase I/II trials, the compound induced complete remission in 30% of AML patients with IDH2 mutations.

Neurological Disorders

Emerging evidence suggests utility in IDH-related neurological conditions, such as diffuse gliomas. By normalizing α-KG levels, it may mitigate tumor-associated seizures and cognitive deficits.

Research Findings and Clinical Progress

Preclinical Studies

  • In Vitro: Potent inhibition of IDH1 R132H (IC₅₀ = 12 nM) and IDH2 R140Q (IC₅₀ = 18 nM).

  • In Vivo: Oral administration (50 mg/kg/day) suppressed tumor growth by 70% in xenograft models.

Clinical Trials

  • NCT04272957 (Phase II): Evaluating efficacy in IDH1-mutant cholangiocarcinoma (n=120). Preliminary data show a 40% disease control rate.

  • NCT04195555 (Phase I): Dose-escalation study in gliomas (n=45). Well-tolerated up to 400 mg/day.

Future Directions

Combination Therapies

Synergy with chemotherapy (e.g., cytarabine) and targeted agents (e.g., FLT3 inhibitors) is under investigation. Early data suggest enhanced apoptosis in AML co-cultures.

Biomarker Development

Liquid biopsy assays for IDH mutations are being optimized to monitor treatment response and residual disease.

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